5-(Cyclopentyloxy)-3-methyl-1,2,4-thiadiazole

Description

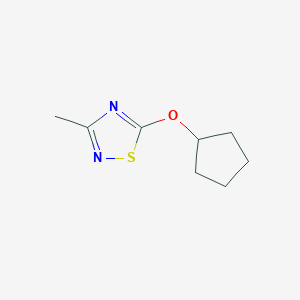

5-(Cyclopentyloxy)-3-methyl-1,2,4-thiadiazole is a heterocyclic compound characterized by a 1,2,4-thiadiazole core substituted with a cyclopentyloxy group at position 5 and a methyl group at position 2. The 1,2,4-thiadiazole ring system is notable for its electron-deficient nature, which enhances reactivity in nucleophilic substitution and cycloaddition reactions .

Properties

IUPAC Name |

5-cyclopentyloxy-3-methyl-1,2,4-thiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-6-9-8(12-10-6)11-7-4-2-3-5-7/h7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRINNLSWBFNEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)OC2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopentyloxy)-3-methyl-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopentyloxy)-3-methyl-1,2,4-thiadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiols or thioethers.

Substitution: Formation of various substituted thiadiazole derivatives.

Scientific Research Applications

5-(Cyclopentyloxy)-3-methyl-1,2,4-thiadiazole has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

Agricultural Chemistry: The compound is studied for its herbicidal and pesticidal properties.

Materials Science: It is explored for use in organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(Cyclopentyloxy)-3-methyl-1,2,4-thiadiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential biomolecules in pathogens, leading to cell death. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

5-Amino-3-methyl-1,2,4-thiadiazole

- Structure: Substitution at position 5 with an amino group (-NH₂).

- Molecular Weight : 131.16 g/mol (C₃H₅N₃S) .

- Synthesis : Prepared via cyclization of thiosemicarbazide derivatives under acidic conditions .

- Key Properties : Exhibits planar geometry, enabling hydrogen-bonding interactions. Used as a precursor for bioactive derivatives .

5-(Bromomethyl)-3-methyl-1,2,4-thiadiazole

5-(4-Fluorophenyl)-3-methyl-1,2,4-thiadiazole

5-(Cyclopentyloxy)-3-methyl-1,2,4-thiadiazole (Target Compound)

- Structure : Cyclopentyloxy (-O-cyclopentyl) group at position 5.

- Predicted Molecular Weight : 212.30 g/mol (C₈H₁₁N₂OS).

- Expected Synthesis: Likely via nucleophilic substitution of a 5-chloro or 5-hydroxy precursor with cyclopentanol.

Comparison Table :

Pharmacological Profiles of Analogous Compounds

Antimicrobial Activity

Kinase Inhibition

- 5-Ethoxycarbonylmethylimino Derivatives: Acted as kinase inhibitors, enhancing plant embryogenesis in vitro .

Metabolic Stability

- Cyclopentyloxy-Containing Analogs : The cyclopentyloxy group is associated with improved metabolic stability compared to smaller alkoxy groups (e.g., methoxy) due to steric hindrance .

Biological Activity

5-(Cyclopentyloxy)-3-methyl-1,2,4-thiadiazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article explores its biological activity, synthesizing findings from various studies and reviews.

Chemical Structure and Properties

This compound features a thiadiazole ring with a cyclopentyloxy group and a methyl group. This unique structure contributes to its reactivity and biological activity. The compound is synthesized through cyclization reactions involving cyclopentanone and thiosemicarbazide, typically using dehydrating agents like phosphorus oxychloride (POCl3) .

Biological Activity Overview

The biological activity of this compound encompasses several areas:

1. Antimicrobial Activity:

- Preliminary studies suggest that this compound exhibits antimicrobial properties by inhibiting the synthesis of essential biomolecules in pathogens. Its mechanism may involve targeting specific enzymes or pathways critical for microbial survival .

2. Anticancer Potential:

- Research indicates that derivatives of 1,2,4-thiadiazole compounds, including this compound, show promising anticancer activity. For instance, similar thiadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines such as HCT116 (human colon cancer) and MCF-7 (breast cancer), with IC50 values ranging from 0.28 to 10 µg/mL .

3. Herbicidal and Pesticidal Properties:

- The compound is also under investigation for its herbicidal and pesticidal properties within agricultural chemistry. Its efficacy in controlling specific weeds or pests could provide an alternative to conventional agrochemicals .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with molecular targets involved in critical biological processes:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase and cyclooxygenase .

- Induction of Apoptosis: Some studies suggest that derivatives induce apoptosis in cancer cells without causing cell cycle arrest, pointing to their potential as therapeutic agents .

Comparative Analysis with Analogous Compounds

This compound can be compared with other thiadiazole derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Cyclopentyloxy and methyl groups | Antimicrobial, anticancer |

| 5-(Cyclopentyloxy)-1,2,4-thiadiazole | Lacks methyl group | Reduced reactivity compared to the target compound |

| 3-Methyl-1,2,4-thiadiazole | Lacks cyclopentyloxy group | Altered solubility and biological activity |

The presence of both the cyclopentyloxy and methyl groups enhances the stability and solubility of this compound compared to its analogs .

Case Studies

Several case studies highlight the biological activity of thiadiazole derivatives:

- Cytotoxicity Studies: A review indicated that various thiadiazole derivatives exhibit significant cytotoxicity against tumor cell lines with IC50 values indicating potent activity at low concentrations .

- Antimicrobial Efficacy: In vitro studies demonstrated that certain thiadiazoles displayed inhibitory effects on pathogenic bacteria and fungi .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.